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Compound of Interest

Compound Name: 1,12-Dodecanediol

Cat. No.: B052552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the potential uses

of 1,12-Dodecanediol as a versatile component in the development of advanced drug delivery

systems. While direct, extensive research on 1,12-Dodecanediol in specific drug formulations

is emerging, its chemical properties as a long-chain diol make it a promising candidate for

various applications, including the formulation of biodegradable polyesters, solid lipid

nanoparticles (SLNs), and as a skin permeation enhancer.

Application Notes
1,12-Dodecanediol is a bifunctional molecule featuring a 12-carbon aliphatic chain with

hydroxyl groups at both ends.[1] This structure imparts a unique balance of hydrophobicity from

the long carbon backbone and hydrophilicity from the terminal alcohol groups, making it a

valuable building block in pharmaceutical formulations.[2]

1. Biodegradable Polyesters for Controlled Release:

1,12-Dodecanediol serves as a monomer in the synthesis of biodegradable polyesters.[2] By

reacting with various diacids (e.g., sebacic acid, terephthalic acid), it can form high molecular

weight polymers.[3] These polyesters can be engineered to have flexible molecular chains and

properties suitable for creating nanoparticles or microparticles for controlled drug release.[3][4]

The degradation of these polyesters is expected to occur via hydrolysis of the ester bonds,
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leading to the release of the encapsulated drug over a sustained period. The degradation rate

can be tuned by altering the co-monomer and the polymer's crystallinity.[5]

2. Solid Lipid Nanoparticles (SLNs) for Enhanced Drug Delivery:

As a solid lipid with a melting point of 79-84°C, 1,12-Dodecanediol is a potential candidate for

the lipid matrix in Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers that can

encapsulate both lipophilic and hydrophilic drugs, offering advantages such as improved drug

stability, controlled release, and the potential for targeted delivery. The long aliphatic chain of

1,12-Dodecanediol would form the solid core of the nanoparticle, entrapping the drug. The

formulation of SLNs typically involves techniques like hot homogenization, where the drug is

dissolved or dispersed in the molten lipid.[2]

3. Skin Permeation Enhancer for Topical and Transdermal Delivery:

Long-chain alcohols are known to act as chemical permeation enhancers by disrupting the

highly ordered structure of the stratum corneum lipids, thereby increasing the diffusion of drugs

through the skin. While specific studies on 1,12-dodecanediol are limited, research on similar

molecules like 1-decanol has demonstrated significant enhancement in the permeation of

various drugs.[6] It is hypothesized that 1,12-dodecanediol could similarly be incorporated into

topical formulations (creams, gels, patches) to improve the delivery of active pharmaceutical

ingredients (APIs) across the skin barrier.

Quantitative Data
The following tables present illustrative data for hypothetical drug delivery systems based on

1,12-Dodecanediol. These values are based on typical results for similar systems reported in

the literature and should serve as a benchmark for experimental design.

Table 1: Illustrative Characteristics of Doxorubicin-Loaded 1,12-Dodecanediol-Based Solid

Lipid Nanoparticles (SLNs)
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Formulati
on Code

Drug:Lipi
d Ratio
(w/w)

Particle
Size (nm)

Polydispe
rsity
Index
(PDI)

Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

Drug
Loading
(%)

SLN-DOX-

1
1:10 180 ± 15 0.21 ± 0.03 -25.5 ± 2.1 85.2 ± 3.5 7.7 ± 0.3

SLN-DOX-

2
1:5 210 ± 20 0.25 ± 0.04 -22.1 ± 1.9 78.6 ± 4.1 13.1 ± 0.7

SLN-DOX-

3
1:2 250 ± 25 0.31 ± 0.05 -19.8 ± 2.5 65.3 ± 5.2 23.3 ± 1.8

Table 2: Illustrative In Vitro Release of Doxorubicin from 1,12-Dodecanediol-Based SLNs in

PBS (pH 7.4)

Time (hours)
Cumulative
Release (%) - SLN-
DOX-1

Cumulative
Release (%) - SLN-
DOX-2

Cumulative
Release (%) - SLN-
DOX-3

1 15.2 ± 1.8 18.5 ± 2.1 22.3 ± 2.5

4 32.7 ± 2.5 38.9 ± 3.0 45.1 ± 3.3

8 51.3 ± 3.1 59.8 ± 3.5 68.2 ± 4.0

12 65.8 ± 3.6 74.5 ± 4.1 82.1 ± 4.5

24 82.4 ± 4.2 89.1 ± 4.8 94.5 ± 5.1

48 91.5 ± 4.8 96.3 ± 5.2 98.7 ± 5.4

Table 3: Illustrative Permeation Data for a Model Drug with and without 1,12-Dodecanediol as

an Enhancer
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Formulation Lag Time (h)
Steady-State
Flux (µg/cm²/h)

Permeability
Coefficient
(cm/h) x 10⁻³

Enhancement
Ratio

Control (Drug in

Propylene

Glycol)

2.5 ± 0.3 5.2 ± 0.8 1.04 ± 0.16 1.0

2% 1,12-

Dodecanediol in

Propylene Glycol

1.8 ± 0.2 28.6 ± 3.5 5.72 ± 0.70 5.5

5% 1,12-

Dodecanediol in

Propylene Glycol

1.5 ± 0.2 45.9 ± 4.1 9.18 ± 0.82 8.8

Experimental Protocols
Protocol 1: Preparation of 1,12-Dodecanediol-Based Solid Lipid Nanoparticles (SLNs) by Hot

Homogenization

Materials:

1,12-Dodecanediol

Drug (e.g., Doxorubicin)

Surfactant (e.g., Polysorbate 80)

Co-surfactant (e.g., Soy Lecithin)

Ultrapure water

Equipment:

High-shear homogenizer (e.g., Ultra-Turrax)

High-pressure homogenizer
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Water bath

Magnetic stirrer

Particle size analyzer

Spectrophotometer or HPLC for drug quantification

Methodology:

Preparation of Lipid Phase: Weigh the desired amount of 1,12-Dodecanediol and the

lipophilic drug. Heat them in a beaker at 85-90°C (above the melting point of 1,12-
Dodecanediol) until a clear, homogenous lipid melt is obtained.

Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant and co-

surfactant in ultrapure water and heat to the same temperature as the lipid phase under

magnetic stirring.

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise

while homogenizing at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-

in-water emulsion.

High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure

homogenization for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g.,

500-1500 bar).

Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath to

allow the lipid to recrystallize and form solid lipid nanoparticles.

Characterization:

Particle Size and Zeta Potential: Analyze the particle size distribution, polydispersity index

(PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Encapsulation Efficiency and Drug Loading: Centrifuge the SLN dispersion to separate the

nanoparticles from the aqueous phase. Measure the amount of free drug in the
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supernatant using UV-Vis spectrophotometry or HPLC. Calculate the encapsulation

efficiency and drug loading using the following formulas:

Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Drug Loading (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

Preparation

Formulation

Characterization

Lipid Phase
(1,12-Dodecanediol + Drug)

Melt at 85-90°C

High-Shear Homogenization
(10,000 rpm, 10-15 min)

Aqueous Phase
(Water + Surfactant + Co-surfactant)

Heat to 85-90°C

High-Pressure Homogenization
(500-1500 bar, 3-5 cycles)

Pre-emulsion

Cooling in Ice Bath

Nanoemulsion

SLN Dispersion

Particle Size & Zeta Potential (DLS) Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis)
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Click to download full resolution via product page

Workflow for the preparation and characterization of 1,12-Dodecanediol-based SLNs.

Protocol 2: Synthesis of 1,12-Dodecanediol-Based Polyester and Nanoparticle Formulation

Part A: Polyester Synthesis (Melt Polycondensation)

Materials:

1,12-Dodecanediol

Dicarboxylic acid (e.g., Sebacic acid)

Catalyst (e.g., Tin(II) 2-ethylhexanoate)

Nitrogen gas supply

Equipment:

Three-neck round-bottom flask

Heating mantle with temperature control

Mechanical stirrer

Vacuum pump

Methodology:

Equimolar amounts of 1,12-Dodecanediol and sebacic acid, along with the catalyst (e.g.,

0.1 mol%), are placed in the reaction flask.

The system is purged with nitrogen and heated to 180-200°C under mechanical stirring to

form a homogenous melt.

The reaction is continued for several hours under a nitrogen atmosphere to allow for

esterification and the removal of water as a byproduct.
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A vacuum is then applied gradually to remove the remaining water and drive the

polymerization to completion, increasing the molecular weight of the polyester.

The reaction is stopped when the desired viscosity is reached. The resulting polymer is

cooled and can be purified by dissolution in a suitable solvent (e.g., chloroform) and

precipitation in a non-solvent (e.g., methanol).

Part B: Nanoparticle Formulation (Nanoprecipitation)

Materials:

Synthesized 1,12-Dodecanediol-based polyester

Drug

Solvent for polymer (e.g., Acetone)

Non-solvent (e.g., Ultrapure water with a stabilizer like Pluronic F68)

Equipment:

Magnetic stirrer

Syringe pump

Rotary evaporator

Methodology:

Dissolve the polyester and the drug in acetone to form the organic phase.

Place the aqueous stabilizer solution in a beaker and stir at a constant rate.

Add the organic phase dropwise to the aqueous phase using a syringe pump at a controlled

rate.

Nanoparticles will form spontaneously due to the rapid diffusion of acetone into the water,

causing the polymer to precipitate.
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Stir the resulting suspension for several hours at room temperature to allow for the complete

evaporation of the organic solvent, or use a rotary evaporator for faster removal.

The nanoparticle suspension can be purified by centrifugation or dialysis to remove any

unentrapped drug and excess stabilizer.

Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation

efficiency as described in Protocol 1.
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Polyester Synthesis

Nanoparticle Formulation

Monomers + Catalyst
(1,12-Dodecanediol + Diacid)

Melt Polycondensation
(180-200°C, N2 then Vacuum)

Purified Polyester

Organic Phase
(Polyester + Drug in Acetone)

Nanoprecipitation
(Dropwise addition with stirring)

Aqueous Phase
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Experimental Setup

Experiment

Data Analysis

Mount Skin on Franz Cell

Fill Receptor with Medium
(32°C)

Apply Formulation to Donor Compartment
(Test vs. Control)

Sample Receptor Medium at Time Intervals

Quantify Drug Concentration (HPLC)

Plot Cumulative Permeation vs. Time

Calculate Flux & Enhancement Ratio

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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